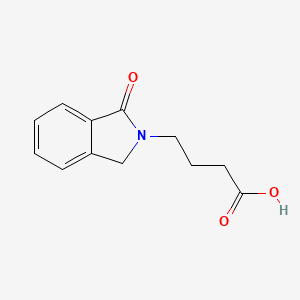

4-(1-Oxoisoindolin-2-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Method 1

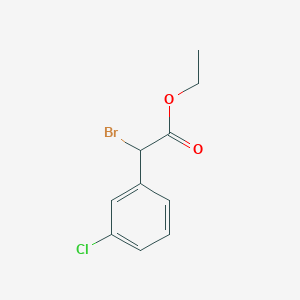

Reactants: 3.92g (0.02 mol) of o-cyanobenzyl bromide and 0.02 mol of 2-(4-aminophenyl)butanoic acid.

Solvent: 80 ml of 99.9% ethanol.

Conditions: Reflux for 6 hours.

Procedure: After refluxing, the mixture is concentrated under reduced pressure to about 30 ml and then poured into 400 ml of ether. The resulting solid is recrystallized from ethanol and ether to obtain 2-[4-(1-imino-2-isoindolinyl)phenyl]butanoic acid with an 80% yield. This intermediate is then dissolved in 60 ml of 95% ethanol and added to a solution of 6.91g (0.05 mol) of potassium carbonate in 50 ml of water. The mixture is refluxed for 12 hours, and the ethanol is removed under reduced pressure.

-

Method 2

Reactants: Phthalic anhydride, 2-(4-aminophenyl)butanoic acid, and acetic acid.

Conditions: Reflux.

Procedure: The mixture is refluxed and then poured into ice water. The precipitate is filtered, washed, and dried. The product is recrystallized from ethanol to obtain 2-[4-(1,3-dioxo-2-isoindolinyl)phenyl]butanoic acid with an 85.1% yield. This intermediate is then reduced with zinc powder in acetic acid under reflux. The solution is filtered, and the filtrate is neutralized with sodium carbonate solution.

Chemical Reactions Analysis

4-(1-Oxoisoindolin-2-yl)butanoic acid undergoes various chemical reactions, including:

-

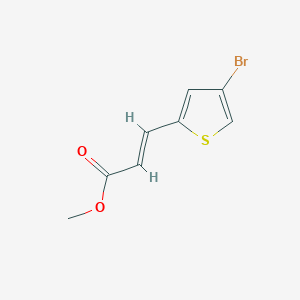

Reduction

Reagents: Zinc powder and acetic acid.

-

Substitution

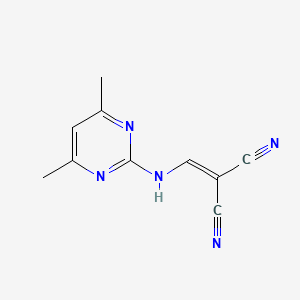

Reagents: o-cyanobenzyl bromide and 2-(4-aminophenyl)butanoic acid.

Conditions: Reflux in ethanol.

Scientific Research Applications

4-(1-Oxoisoindolin-2-yl)butanoic acid has several scientific research applications:

-

Chemistry

-

Biology

-

Medicine

-

Industry

Mechanism of Action

4-(1-Oxoisoindolin-2-yl)butanoic acid exerts its effects by inhibiting the cyclooxygenase enzyme, which is responsible for the production of thromboxane A2, a potent promoter of platelet aggregation . By inhibiting this enzyme, the compound reduces the formation of thromboxane A2, thereby preventing platelet aggregation and reducing the risk of blood clots .

Comparison with Similar Compounds

4-(1-Oxoisoindolin-2-yl)butanoic acid can be compared with other antiplatelet agents such as:

-

Aspirin

-

Clopidogrel

-

Ticlopidine

These comparisons highlight the unique mechanism of action of this compound as a reversible cyclooxygenase inhibitor, distinguishing it from other antiplatelet agents .

Properties

IUPAC Name |

4-(3-oxo-1H-isoindol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(15)6-3-7-13-8-9-4-1-2-5-10(9)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHAWKBRFXIGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2880811.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)

![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![4-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2880823.png)

![2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)